Pyridine

Catalog No.
S581120
CAS No.
110-86-1
M.F
C5H5N
M. Wt
79.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine

CAS Number

110-86-1

Product Name

Pyridine

IUPAC Name

pyridine

Molecular Formula

C5H5N

Molecular Weight

79.1 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H

InChI Key

JUJWROOIHBZHMG-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1

Solubility

greater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
12.64 M
1000 mg/mL at 25 °C
Miscible with water @ 20 °C
Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids.
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

monopyridine phosphate, pyridine, pyridine cyanate, pyridine dinitrate, pyridine diphosphate, pyridine disulfate, pyridine hydride, pyridine hydride (2:1), pyridine hydrochloride, pyridine ion (1-), hydrogen, pyridine ion (1-), lithium salt, pyridine ion (1-), potassium salt, pyridine ion (1-), sodium salt, pyridine ion (2+), pyridine monohydrate, pyridine monophosphate, pyridine monosulfate, pyridine nitrate, pyridine perbromate, 82Br-labeled, pyridine perchlorate, pyridine perchlorate, 2H-labeled, pyridine phosphate, pyridine phosphate (2:1), pyridine sulfate, pyridine sulfate (2:1), pyridine, hydrogen bromide, pyridine, hydrogen fluoride, pyridine, hydrogen iodide

Canonical SMILES

C1=CC=NC=C1

As a Solvent

Pyridine is a versatile solvent widely used in organic chemistry due to its several favorable characteristics 3: .

  • Polarity: Its polarity allows it to dissolve various polar and non-polar compounds, making it suitable for a wide range of reactions.
  • Basicity: Its weak basicity enables it to act as a mild base for deprotonation reactions and neutralize acidic components.
  • Relatively unreactive: It exhibits low reactivity towards many reagents, minimizing unwanted side reactions during experiments.

These properties make pyridine a solvent of choice for various reactions, including:

  • Acylation and dehydrochlorination: Pyridine acts as a base in these reactions, facilitating the removal of leaving groups and promoting product formation 3: .
  • Knoevenagel condensations: Pyridine acts as a base catalyst in these reactions, promoting the formation of carbon-carbon double bonds between aldehydes and ketones with active methylene compounds 3: .
  • Esterifications and acylations: Pyridine activates carboxylic acid derivatives by accepting a proton, enhancing their reactivity towards alcohols and amines 4: .

As a Building Block for New Molecules

Pyridine serves as a fundamental building block for the synthesis of diverse molecules with unique properties, finding applications in various research areas 1: :

  • Drug Discovery: Pyridine derivatives are frequently employed in the development of new drugs due to their ability to bind to specific biological targets and modulate their activity 5: . Examples include anti-cancer agents, antivirals, and antibacterials 2: .
  • Functional Nanomaterials: Pyridine derivatives can be incorporated into the design of functional nanomaterials with specific properties, such as electrical conductivity, magnetism, and catalytic activity 2: .
  • Organometallic Chemistry: Pyridine acts as a ligand, forming coordinate bonds with metal atoms in organometallic complexes. These complexes play a crucial role in various catalytic reactions and materials science applications 2: .

As a Research Tool

Beyond its role as a solvent and building block, pyridine also serves as a valuable research tool in various scientific fields:

  • Asymmetric Catalysis: Pyridine derivatives are employed as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiopure molecules with high selectivity 2: .
  • Material Science: Pyridine derivatives can be used to probe the surface properties of materials and study their interactions with other molecules 2: .

Physical Description

Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Density 0.978 g / cm3. Flash point 68°F. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to yellow liquid with a nauseating, fish-like odor.

Color/Form

Colorless to yellow liquid.

XLogP3

0.7

Boiling Point

239 °F at 760 mm Hg (NTP, 1992)
115.2 °C
115.2-115.3 °C
115 °C
240°F

Flash Point

68 °F (NTP, 1992)
68 °F (CLOSED CUP)
20 °C (closed cup)
20 °C c.c.
68°F

Vapor Density

2.72 (NTP, 1992) (Relative to Air)
0.982 (AIR= 1)
Relative vapor density (air = 1): 2.73
2.72

Density

0.983 at 68 °F (USCG, 1999)
d254 0.98
0.98272 @ 20 °C/4 °C
Relative density (water = 1): 0.98
0.983 at 68°F
0.98

LogP

0.65 (LogP)
0.65
log Kow = 0.65

Odor

Sharp, nauseating
Burnt, sickening
Nauseating fish-like odor.

Melting Point

-44 °F (NTP, 1992)
-41.6 °C
Fp -42 °
-42°C
-42 °C
-44°F

UNII

NH9L3PP67S

Related CAS

15598-34-2 (perchlorate)
18820-82-1 (hydrobromide)
32001-55-1 (hydrofluoride)
543-54-4 (monosulfate)
628-13-7 (hydrochloride)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

18 mm Hg at 68 °F ; 20 mm Hg at 77° F (NTP, 1992)
20.80 mmHg
20.8 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2.0
18 mmHg at 68°F
16 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-86-1

Wikipedia

Pyridine

Use Classification

Chemical Classes -> Benzidines/Aromatic amines
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF ACETALDEHYDE, AMMONIA, AND FORMALDEHYDE IN THE PRESENCE OF A CATALYST SUCH AS AN OXIDE OR A PHOSPHATE OF A TRI OR TETRAVALENT METAL AT 250-500 °C AND ATMOSPHERIC PRESSURE; NATURAL PYRIDINE IS DERIVED IN ISOLATED FORM FROM COKING OPERATIONS.
BY EXTRACTION FROM LOWER-BOILING FRACTIONS OF TAR DISTILLATES AFTER REMOVAL OF TAR ACIDS BY SULFURIC ACID & PURIFICATION BY DISTILLATION WITH LIME ... .
MOST COMMERCIAL PYRIDINE IS OBTAINED BY DISTILLATION FROM CRUDE COAL TAR ... . INCREASED DEMAND FOR HIGH-PURITY PYRIDINE HAS LED TO ... SYNTHESIZING IT FROM ACETYLENE, FORMALDEHYDE, HEMIMETHYLAL & AMMONIA.
Pyridine and pyridine derivatives are made from paraldehyde and aqueous ammonia, in the presence of a catalyst, at elevated temperatures.
Vapor phase reaction of acrolein with ammonia, in the presence of a dehydration catalyst, produces high yields of beta-picoline and pyridine in a ratio of approximately 2:1.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Services
Synthetic dye and pigment manufacturing
Wholesale and retail trade
Pyridine: ACTIVE

Analytic Laboratory Methods

Small concentrations /of pyridine/ can be measured with UV spectrophotometry at 256 nm after collection in alcohol. Ultraviolet adsorption, gas chromatographic, liquid chromatographic techniques can also be used, as well as a portable infrared analyzer.
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
NIOSH Method 1613. Pyridine: using gas chromatography method with flame ionization detection. LOD = 0.02 mg/sample.
EAD Method 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS. Detection limit - 10.0 ug/l.
For more Analytic Laboratory Methods (Complete) data for PYRIDINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Pyridine can be separated from biological liquids after injection into packed gas-chromatographic columns or in a closed vessel or by controlled temperature diffusion from the liquid phase into the air above the sample (head space), using a flame ionization detector. Pyridine has a relative retention time of 6.08 min.

Storage Conditions

OUTSIDE OR DETACHED STORAGE IS PREFERABLE. ISOLATE FROM POWERFUL OXIDIZING MATERIALS AND ACIDS.
Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

Stability Shelf Life

Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

Dates

Modify: 2023-08-15
Tomas et al. Mutual modulation between membraneembedded receptor clustering and ligand binding in lipid membranes. Nature Chemistry, doi: 10.1038/nchem.892, published online 7 November 2010 http://www.nature.com/nchem
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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